![molecular formula C24H14F4N2OS2 B11413480 3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11413480.png)
3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of thiazoloquinazolines This compound is characterized by the presence of a thioxo group, a fluorophenyl group, and a trifluoromethylbenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as 4-fluorophenyl isothiocyanate and 3-(trifluoromethyl)benzylamine.
Cyclization Reaction: The intermediate compounds undergo a cyclization reaction to form the thiazoloquinazoline core structure.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: It may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-chlorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
- 3-(4-bromophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
Uniqueness
3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one is unique due to the presence of the fluorophenyl and trifluoromethylbenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C24H14F4N2OS2 |
|---|---|
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C24H14F4N2OS2/c25-17-10-8-15(9-11-17)20-21-29(13-14-4-3-5-16(12-14)24(26,27)28)22(31)18-6-1-2-7-19(18)30(21)23(32)33-20/h1-12H,13H2 |
Clave InChI |
SXQUNFXMHIXFDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC=C(C=C4)F)CC5=CC(=CC=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11413397.png)
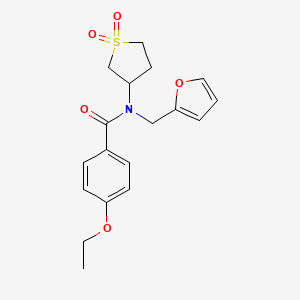
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B11413402.png)
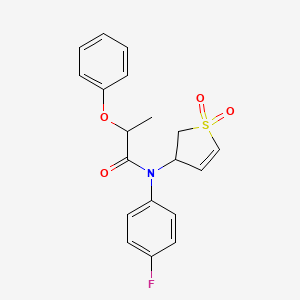
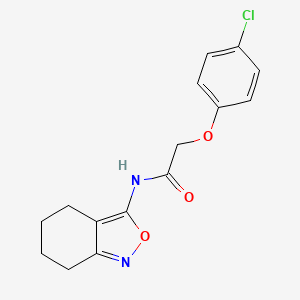
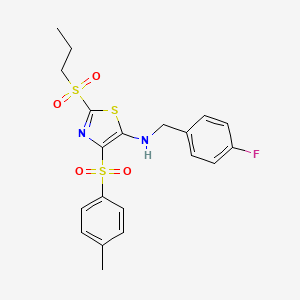
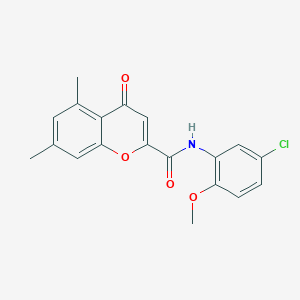
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413432.png)
![N-(4-chlorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11413446.png)
![7-[(2-chlorophenyl)methyl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11413456.png)
![7-(4-ethoxy-3-methoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11413463.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413467.png)
![N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B11413473.png)
![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]-2-methylpropanamide](/img/structure/B11413494.png)
